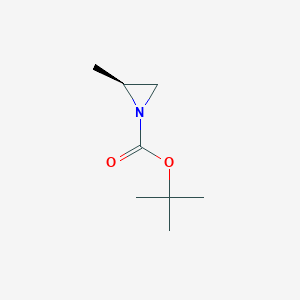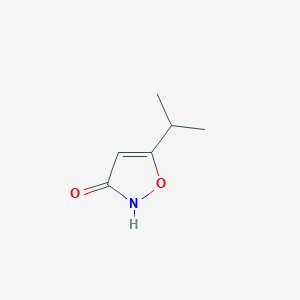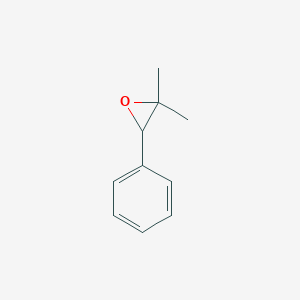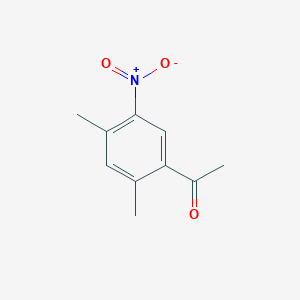
(S)-2-méthylaziridine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
(S)-tert-Butyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity
Applications De Recherche Scientifique
(S)-tert-Butyl 2-methylaziridine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor to biologically active molecules.
Material Science: It is used in the development of new materials with unique properties.
Mécanisme D'action
Target of Action
The primary target of (S)-tert-Butyl 2-methylaziridine-1-carboxylate, also known as TERT-BUTYL (2S)-2-METHYLAZIRIDINE-1-CARBOXYLATE, is Protein Disulfide Isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER) but can migrate to the cell surface in the case of malignant transformation . They play a crucial role in correcting the 3D structure of native proteins synthesized in the ER .
Mode of Action
This compound is believed to act as an inhibitor of PDIs . It is speculated that under physiological pH, it selectively alkylates only thiol groups of cancer cell surface proteins . This alkylation is likely due to the high strain energy of the aziridine ring, which promotes high reactivity of aziridines toward nucleophiles .
Biochemical Pathways
The inhibition of PDIs by (S)-tert-Butyl 2-methylaziridine-1-carboxylate could potentially affect the protein folding process within the ER, leading to the accumulation of misfolded proteins . This could trigger the unfolded protein response and potentially lead to cell death, particularly in cancer cells where PDIs have migrated to the cell surface .
Result of Action
The molecular and cellular effects of (S)-tert-Butyl 2-methylaziridine-1-carboxylate’s action would likely include the disruption of protein folding processes and potential induction of cell death in cancer cells . This could result in antitumor and immunostimulatory activity .
Action Environment
The action, efficacy, and stability of (S)-tert-Butyl 2-methylaziridine-1-carboxylate could be influenced by various environmental factors, including the pH of the physiological environment . For instance, its ability to selectively alkylate thiol groups is speculated to occur under physiological pH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-methylaziridine-1-carboxylate typically involves the reaction of tert-butyl 2-methylaziridine-1-carboxylate with a chiral auxiliary or catalyst to induce the desired stereochemistry. Common reagents used in the synthesis include tert-butyl chloroformate and aziridine derivatives .
Industrial Production Methods
Industrial production methods for (S)-tert-Butyl 2-methylaziridine-1-carboxylate often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 2-methylaziridine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: Substitution reactions can occur at the nitrogen or carbon atoms of the aziridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
- (S)-Benzyl 2-methylaziridine-1-carboxylate
- N-Tosylaziridine
Uniqueness
(S)-tert-Butyl 2-methylaziridine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-methylaziridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLIJOWSVJKBFP-AADKRJSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)


![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)






